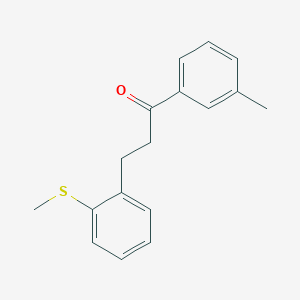

3'-Methyl-3-(2-thiomethylphenyl)propiophenone

Description

3'-Methyl-3-(2-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a methyl group at the 3'-position of the aromatic ring and a thiomethylphenyl substituent at the 3-position of the propanone backbone. These compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactive ketone group and aromatic substitution patterns .

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-6-5-8-15(12-13)16(18)11-10-14-7-3-4-9-17(14)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWHVQVPKIKXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644306 | |

| Record name | 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-21-7 | |

| Record name | 1-Propanone, 1-(3-methylphenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3-methylacetophenone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3’-Methyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the thiomethyl group, forming new derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’-Methyl-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3’-Methyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their substituent-driven variations:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., ) may stabilize aromatic rings via resonance, while thiomethyl groups (SCH₃) introduce steric bulk and sulfur-based reactivity.

- Fluorinated Derivatives : The trifluoromethyl group (CF₃) in imparts high electronegativity and metabolic stability, commonly exploited in drug design.

Reactivity in Organic Transformations

α-Functionalization Reactions

Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under cesium carbonate catalysis. For example:

- Propiophenone: Yielded 0.59 mmol of α-phenylselenated product, outperforming acetophenone (0.51 mmol) due to reduced steric hindrance .

- Thiomethyl-Substituted Analogs: The thiomethyl group in 3-(2-thiomethylphenyl)propiophenone may alter reaction kinetics by increasing steric bulk or modulating electron density at the α-position, though direct data are absent in the evidence.

Sulfur-Mediated Reactions

Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone (14) and other derivatives (Scheme 12, ). Substituents like thiomethyl or halogens (Br, Cl) could influence the reaction pathway by stabilizing intermediates or altering nucleophilic attack sites.

Biological Activity

Overview

3'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-21-7) is an organic compound characterized by its unique structure, which includes a methyl group and a thiomethylphenyl moiety. Its molecular formula is CHOS, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The thiomethyl group may enhance the compound's ability to form hydrogen bonds with amino acid residues in target proteins, leading to inhibition or modulation of enzymatic activities.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory capabilities, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor Properties : Early investigations have indicated that this compound may possess antitumor activity, warranting further exploration in cancer research.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thioketones, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Activity : A series of in vitro assays assessed the anti-inflammatory effects of the compound on human leukocytes. Results indicated a reduction in pro-inflammatory cytokine production when cells were treated with varying concentrations of this compound.

- Antitumor Studies : In vitro studies using cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells, indicating that it may trigger programmed cell death pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-4-(2-thiomethylphenyl)butyrophenone | Structure | Antimicrobial |

| 2-Thiomethyl-1-(4-methoxyphenyl)ethanone | Structure | Anti-inflammatory |

| 1-(2-Thiomethylphenyl)-1-butanone | Structure | Antitumor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.